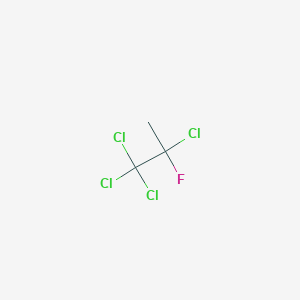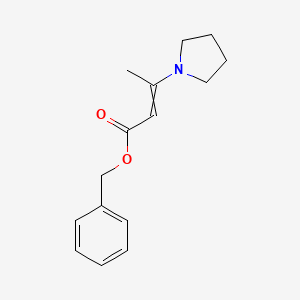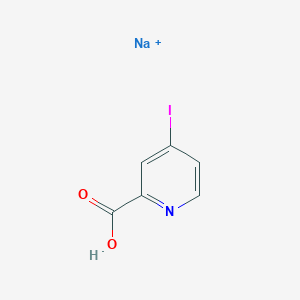
1,1,1,2-Tetrachloro-2-fluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2-Tetrachloro-2-fluoropropane is a chemical compound with the molecular formula C3H3Cl4F and a molecular weight of 199.87 g/mol . It is a halogenated hydrocarbon that contains both chlorine and fluorine atoms. This compound is known for its use in various industrial applications, particularly in the production of refrigerants and other fluorinated compounds.
Preparation Methods
The synthesis of 1,1,1,2-Tetrachloro-2-fluoropropane typically involves the chlorination and fluorination of precursor compounds. One common method includes the chlorination of 1,2-dichloro-2-fluoropropane in the presence of chlorine and a solvent under light irradiation . This process yields this compound. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1,1,2-Tetrachloro-2-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with hydrogen fluoride in the presence of a catalyst to form 2-chloro-1,1,1,2-tetrafluoropropane .
Dehydrochlorination: This reaction can produce tetrafluoroolefins, such as 2,3,3,3-tetrafluoropropene .
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Common reagents used in these reactions include chlorine, hydrogen fluoride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2-Tetrachloro-2-fluoropropane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds and refrigerants.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,1,1,2-Tetrachloro-2-fluoropropane involves its interaction with various molecular targets and pathways. In industrial applications, its primary role is as a precursor in chemical reactions that produce more complex fluorinated compounds. The specific molecular targets and pathways depend on the reaction conditions and the intended products.
Comparison with Similar Compounds
1,1,1,2-Tetrachloro-2-fluoropropane can be compared with other similar compounds, such as:
- 1,1,1,2,3-Pentachloro-2-fluoropropane
- 1,1,2,2-Tetrachloro-1-fluoropropane
- Tetrachloro-1,1-difluoroethane
These compounds share similar halogenation patterns but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific use as an intermediate in the production of environmentally friendly refrigerants.
Properties
IUPAC Name |
1,1,1,2-tetrachloro-2-fluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl4F/c1-2(4,8)3(5,6)7/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWJTHXIDJSPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl4F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]benzamide](/img/structure/B11725431.png)
![2-bromo-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B11725441.png)




![3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea](/img/structure/B11725477.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B11725493.png)
![2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B11725507.png)
![3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725514.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)
